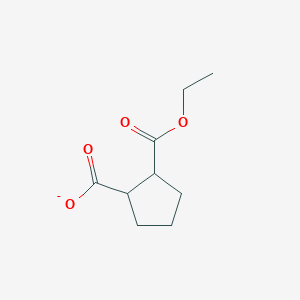

2-(Ethoxycarbonyl)cyclopentane-1-carboxylate

Description

BenchChem offers high-quality 2-(Ethoxycarbonyl)cyclopentane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethoxycarbonyl)cyclopentane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

52851-21-5 |

|---|---|

Formule moléculaire |

C9H13O4- |

Poids moléculaire |

185.20 g/mol |

Nom IUPAC |

2-ethoxycarbonylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C9H14O4/c1-2-13-9(12)7-5-3-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/p-1 |

Clé InChI |

OHAPEVKFVDOBEK-UHFFFAOYSA-M |

SMILES canonique |

CCOC(=O)C1CCCC1C(=O)[O-] |

Origine du produit |

United States |

2-(Ethoxycarbonyl)cyclopentane-1-carboxylate: Structural Dynamics, Synthesis, and Applications in Drug Discovery

Introduction & Chemical Identity

2-(Ethoxycarbonyl)cyclopentane-1-carboxylate (also known as 1,2-cyclopentanedicarboxylic acid monoethyl ester) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry and organic synthesis. Featuring both a reactive carboxylic acid (or carboxylate anion) and a stable ethyl ester on a conformationally restricted cyclopentane ring, this compound serves as an ideal precursor for the synthesis of complex peptidomimetics, active pharmaceutical ingredients (APIs), and asymmetric catalysts.

The strategic value of this molecule lies in its ability to undergo orthogonal functionalization. The free carboxylic acid can be readily activated for amidation or reduction, while the ester remains intact as a masked carboxylate for downstream transformations.

Quantitative Physicochemical Data

The following table summarizes the core quantitative properties of the compound to aid in reaction planning and analytical verification .

| Property | Value / Description |

| IUPAC Name | 2-ethoxycarbonylcyclopentane-1-carboxylic acid |

| CAS Registry Number | 52851-21-5 |

| Molecular Formula | C₉H₁₄O₄ (Acid) / C₉H₁₃O₄⁻ (Carboxylate) |

| Molecular Weight | 186.20 g/mol |

| Topological Polar Surface Area (TPSA) | 63.6 Ų |

| Hydrogen Bond Donors | 1 (in protonated acid form) |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 4 |

Structural Dynamics & Stereochemistry

The cyclopentane backbone imposes a distinct conformational rigidity compared to acyclic aliphatic chains. This rigidity is paramount in drug design, as it limits the entropic penalty upon binding to a target protein.

The molecule exists primarily in cis and trans diastereomeric forms.

-

The cis-isomer is typically derived from the desymmetrization of the meso-compound cis-1,2-cyclopentanedicarboxylic anhydride. It is highly valued in peptidomimetic design because the 1,2-substitution pattern effectively mimics the spatial arrangement of amino acid side chains in beta-turns.

-

The trans-isomer is thermodynamically more stable due to minimized steric repulsion between the bulky ethoxycarbonyl and carboxylate groups. It is often accessed via the partial hydrolysis of trans-diethyl 1,2-cyclopentanedicarboxylate.

Synthetic Methodologies

The synthesis of 2-(ethoxycarbonyl)cyclopentane-1-carboxylate requires strict control over chemoselectivity and, when applicable, stereoselectivity. Below are two field-proven, self-validating protocols for its preparation.

Fig 1: Synthetic routes to 2-(ethoxycarbonyl)cyclopentane-1-carboxylate.

Protocol A: Asymmetric Alcoholysis of Meso-Anhydrides

This protocol utilizes a cinchona alkaloid catalyst to achieve the enantioselective ring-opening of a meso-anhydride, yielding a highly enantioenriched monoester .

Causality of Experimental Choices:

-

Toluene as Solvent: Toluene is specifically chosen because its non-polar nature prevents the disruption of the delicate, transition-state hydrogen-bonding network between the alkaloid catalyst, the anhydride, and the ethanol. Polar solvents would outcompete these interactions, destroying the enantioselectivity.

-

Temperature (-20 °C to 0 °C): Lowering the thermal energy of the system ensures that the reaction proceeds exclusively through the lowest-energy chiral transition state, maximizing the enantiomeric excess (ee).

Step-by-Step Workflow:

-

Preparation: Suspend cis-1,2-cyclopentanedicarboxylic anhydride (10 mmol) and Quinine (11 mmol, 1.1 equiv) in anhydrous toluene (50 mL) under an argon atmosphere.

-

Cooling: Cool the suspension to -20 °C using a dry ice/ethylene glycol bath.

-

Nucleophile Addition: Add absolute ethanol (30 mmol, 3.0 equiv) dropwise over 15 minutes.

-

Reaction: Stir the mixture at -20 °C for 72 hours. The solid material will gradually dissolve as the reaction progresses.

-

Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). Stain with Bromocresol Green. The disappearance of the anhydride spot and the appearance of a bright yellow spot (indicating the free carboxylic acid of the product) confirms conversion.

-

Workup: Quench with 1M HCl to protonate the alkaloid, extract with ethyl acetate, and wash the organic layer with brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Controlled Partial Hydrolysis of Symmetrical Diesters

When racemic or trans-isomers are sufficient, partial hydrolysis of the diethyl ester is the most scalable approach.

Causality of Experimental Choices:

-

Strict Stoichiometry (0.95 equiv NaOH): Using a slight sub-stoichiometric amount of base prevents over-hydrolysis to the dicarboxylic acid.

-

Kinetic Resolution via Charge Repulsion: Once the first ester is hydrolyzed, the resulting carboxylate anion electrostatically repels incoming hydroxide ions. Keeping the reaction at 0–5 °C leverages this kinetic barrier, effectively halting the reaction at the monoester stage.

Step-by-Step Workflow:

-

Dissolution: Dissolve diethyl 1,2-cyclopentanedicarboxylate (50 mmol) in 100 mL of ethanol. Cool to 0 °C in an ice bath.

-

Hydrolysis: Dissolve NaOH (47.5 mmol, 0.95 equiv) in 20 mL of deionized water. Add this aqueous solution dropwise to the ethanolic diester solution over 1 hour, maintaining the internal temperature below 5 °C.

-

Reaction: Stir for an additional 2 hours at 0 °C.

-

Self-Validation (pH & Extraction): Concentrate the mixture to remove ethanol. Add water and extract with diethyl ether. Validation: The unreacted diester will partition into the ether layer. The product remains in the aqueous layer as a sodium salt.

-

Acidification: Acidify the aqueous layer to pH 2 using 2M HCl. The solution will turn cloudy as the free monoester precipitates or oils out.

-

Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL), dry over MgSO₄, and concentrate to yield the pure monoester.

Applications in Medicinal Chemistry

2-(Ethoxycarbonyl)cyclopentane-1-carboxylate is a critical intermediate in the synthesis of highly targeted therapeutics. Because it contains a pre-installed ester, medicinal chemists can immediately subject the free carboxylic acid to amidation reactions without the need for complex protecting-group strategies.

Granzyme B Inhibitors

Granzyme B is a pro-apoptotic serine protease implicated in autoimmune diseases and chronic inflammation. Recent patent literature highlights the use of substituted cyclopentane derivatives as potent Granzyme B inhibitors . The monoester is coupled with an indoline or specialized amine core via standard peptide coupling reagents (e.g., HATU/DIPEA). Following the amidation, the ethyl ester is hydrolyzed using LiOH to reveal a secondary carboxylic acid, which is essential for binding to the basic residues in the Granzyme B active site.

Fig 2: Downstream workflow for synthesizing Granzyme B inhibitors.

Precursors for Complex Imides

The monoester can also be converted into 1,2-cyclopentanedicarboxamide, which is subsequently cyclized into 1,2-cyclopentanedicarboximide. This imide is a direct precursor to the antidiabetic drug Gliclazide, demonstrating the compound's utility in industrial-scale pharmaceutical manufacturing .

References

-

PubChem. "2-(Ethoxycarbonyl)cyclopentane-1-carboxylate | C9H13O4- | CID 71442026". National Center for Biotechnology Information. URL:[Link]

-

Bolm, C., et al. "Asymmetric Alcoholysis of Meso-Anhydrides Mediated by Alkaloids". Organic Syntheses, Vol. 82, p. 120 (2005). URL:[Link]

- "US20160083422A1 - Indoline compounds as granzyme b inhibitors". Google Patents.

Ethyl 2-Oxocyclopentanecarboxylate (E2OCP): A Comprehensive Technical Guide on Mechanistic Reactivity and Synthetic Applications

As a Senior Application Scientist, I frequently encounter challenges in the functionalization of cyclic ketones during the design of complex pharmaceutical scaffolds. One of the most reliable and versatile building blocks in our synthetic arsenal is Ethyl 2-oxocyclopentanecarboxylate (E2OCP) .

This whitepaper provides an in-depth technical analysis of E2OCP, exploring its physicochemical profile, the mechanistic causality behind its reactivity, its applications in drug development, and a field-proven, self-validating protocol for its alkylation.

Molecular Identity & Physicochemical Profiling

Ethyl 2-oxocyclopentanecarboxylate is a cyclic β -keto ester. The presence of both a ketone and an ester functional group on the cyclopentane ring makes it a highly reactive intermediate, particularly useful for carbon-carbon bond-forming transformations.

To ensure reproducibility in the laboratory, it is critical to verify the physical properties of your starting material. Below is a summary of the core quantitative data for E2OCP .

| Property | Value / Specification |

| IUPAC Name | ethyl 2-oxocyclopentane-1-carboxylate |

| CAS Number | 611-10-9 |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| Density | 1.054 g/mL at 25 °C |

| Boiling Point | 102-104 °C at 11 mmHg |

| Refractive Index ( n20/D ) | 1.452 |

| Physical State | Clear colorless to light yellow liquid |

| Flash Point | 77 °C (Closed Cup) |

Mechanistic Insights: The β -Keto Ester Advantage

The synthetic utility of E2OCP is fundamentally driven by the high acidity of its α -proton (located at the C1 position, between the ketone and the ester carbonyls).

From a mechanistic standpoint, removing this proton with a moderately strong base yields an enolate anion that is highly stabilized by resonance across both carbonyl oxygen atoms. This stability is crucial: it allows the enolate to act as a potent, predictable nucleophile in SN2 reactions without undergoing rapid degradation.

Figure 1: Mechanistic pathway of enolate formation and subsequent S_N2 alkylation.

Causality in Reagent Selection

When designing this pathway, the choice of base is not arbitrary. We typically employ Sodium Ethoxide (NaOEt) in anhydrous ethanol. The causality here is twofold:

-

Thermodynamic Match: The ethoxide anion matches the ethyl ester group of E2OCP, completely eliminating the risk of transesterification side products that would occur if methoxide or another alkoxide were used.

-

pKa Alignment: The pKa of the α -proton is approximately 10-11. Ethoxide (conjugate acid pKa ~16) is strong enough to drive the equilibrium entirely toward the enolate, ensuring complete conversion before the electrophile is introduced.

Core Applications in Drug Development & Synthesis

In medicinal chemistry, E2OCP serves as a privileged scaffold for generating structural complexity:

-

Spirocyclic Frameworks: E2OCP is a critical starting material in the stereoselective synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol, a valuable chiral ligand framework used in asymmetric catalysis .

-

Heterocyclic Construction: Reacting E2OCP with diamines or hydrazine hydrate yields pyrazolone and enamine derivatives. These nitrogen-containing heterocycles are highly sought after in drug discovery for their kinase inhibitory and anti-inflammatory properties.

-

Natural Product Total Synthesis: The compound has been successfully utilized in the total synthesis of tanikolide, a marine natural product exhibiting significant antifungal bioactivity .

Self-Validating Experimental Protocol: Alkylation of E2OCP

To translate these mechanistic principles into reliable laboratory practice, I have outlined a standardized, self-validating protocol for the α -alkylation of E2OCP . This methodology is designed with built-in checkpoints to ensure experimental integrity.

Step-by-Step Methodology

Step 1: Enolate Formation (Temperature Controlled)

-

Action: Cool a freshly prepared solution of sodium ethoxide (1.1 eq) in anhydrous ethanol to 0–5 °C using an ice bath. Add E2OCP (1.0 eq) dropwise over 20 minutes.

-

Causality: The acid-base reaction is highly exothermic. Cooling the system prevents thermal degradation of the enolate and suppresses unwanted Claisen-type self-condensations.

Step 2: Electrophilic Addition

-

Action: Add the desired alkyl halide (1.1–1.2 eq, e.g., benzyl bromide) dropwise to the enolate solution at room temperature.

-

Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile. This kinetic control heavily favors mono-alkylation over poly-alkylation.

Step 3: Reflux & Validation

-

Action: Heat the reaction mixture to reflux for 2–4 hours. Monitor progress via Thin-Layer Chromatography (TLC).

-

Causality & Validation: Heating overcomes the activation energy barrier for the SN2 substitution, which can be sterically hindered at the secondary carbon of the cyclopentane ring. The protocol is self-validating: the reaction is only terminated when TLC confirms the complete disappearance of the E2OCP starting material spot, ensuring maximum yield.

Step 4: Quenching & Workup

-

Action: Cool the mixture to room temperature, pour into ice-cold water, and neutralize with saturated aqueous Ammonium Chloride ( NH4Cl ). Extract with diethyl ether, wash with brine, and dry over anhydrous MgSO4 .

-

Causality: NH4Cl provides mild, buffered protonation of any unreacted enolate or excess base. Using a strong mineral acid (like HCl) here would risk hydrolyzing the ethyl ester group, ruining the product.

Figure 2: Step-by-step experimental workflow for the alpha-alkylation of E2OCP.

Advanced Methodologies: Microreactor Phase-Transfer Catalysis

While the batch protocol described above is the industry standard, modern process chemistry is shifting toward continuous flow. Recent advancements have demonstrated that the phase-transfer benzylation of E2OCP using microreactors is vastly superior to traditional round-bottom flask methods . The high surface-area-to-volume ratio in microreactors drastically improves mass transfer between the aqueous and organic phases, reducing reaction times from hours to mere seconds while virtually eliminating over-alkylation artifacts.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 69136, Ethyl 2-oxocyclopentanecarboxylate." PubChem. URL:[Link]

CAS number 611-10-9 physical properties

An In-depth Technical Guide to the Physical Properties and Applications of 2-Iodo-1,3-dimethylbenzene (CAS 611-10-9)

Introduction

2-Iodo-1,3-dimethylbenzene, also known as 2-iodo-m-xylene, is an organoiodine compound with the chemical formula C8H9I.[1] It is a derivative of m-xylene, one of the three isomers of dimethylbenzene, with an iodine atom substituted at the 2-position of the aromatic ring.[1][2] This compound serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry for the creation of advanced medical applications.[3] Its utility stems from the reactivity of the carbon-iodine bond, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various coupling reactions. This guide provides a comprehensive overview of the physical and chemical properties of 2-iodo-1,3-dimethylbenzene, along with insights into its synthesis, applications, and safety considerations.

Chemical and Physical Properties

2-Iodo-1,3-dimethylbenzene is typically a clear, green-brown to brown liquid.[4] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 608-28-6 |

| Molecular Formula | C8H9I |

| Molecular Weight | 232.06 g/mol |

| Appearance | Clear green-brown to brown liquid[4] |

| Boiling Point | 223-224 °C (lit.) |

| Melting Point | 11.2 °C[5] |

| Density | 1.608 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.6030 (lit.) |

| Flash Point | 102 °C (closed cup) |

| Water Solubility | Insoluble[5] |

| Synonyms | 2-Iodo-m-xylene, 2,6-Dimethyliodobenzene, 1,3-dimethyl-2-iodobenzene[1] |

Synthesis and Reactivity

A common method for the synthesis of 2-iodo-1,3-dimethylbenzene involves the iodination of 2,6-dimethylphenylboronic acid.[4] This procedure utilizes iodine in the presence of a base like potassium carbonate in an acetonitrile solvent. The reaction is typically heated to 80 °C for 8-12 hours under a nitrogen atmosphere.[4]

The reactivity of 2-iodo-1,3-dimethylbenzene is primarily centered around the carbon-iodine bond. This bond is susceptible to a variety of reactions, making it a versatile intermediate in organic synthesis. It is particularly useful in cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds. These reactions are fundamental in the construction of complex organic molecules.

Applications in Research and Drug Development

2-Iodo-m-xylene is a valuable reagent in the preparation of various pharmaceutical compounds.[3] For instance, it is used in the synthesis of p-(arylethynyl)arylpropanoic acid derivatives.[4] These derivatives have been investigated as agonists for the free fatty acid receptor 1 (FFA1), also known as GPR40, which is a target for the development of new treatments for type 2 diabetes. The use of 2-iodo-m-xylene in this context allows for the creation of compounds with low lipophilicity and high oral bioavailability.[4]

Experimental Protocol: A Representative Suzuki Coupling Reaction

The following is a generalized, step-by-step methodology for a Suzuki coupling reaction using 2-iodo-1,3-dimethylbenzene as a starting material. This protocol is illustrative and may require optimization based on the specific boronic acid partner.

Materials:

-

2-Iodo-1,3-dimethylbenzene

-

An arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3, Na2CO3)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Anhydrous reaction vessel

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2-iodo-1,3-dimethylbenzene (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

-

Solvent and Catalyst Addition: Add the anhydrous solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Sources

The Dieckmann Condensation: A Comprehensive Guide to Intramolecular Claisen Cyclization

Executive Summary

The intramolecular Claisen condensation, universally known as the Dieckmann condensation, is a cornerstone carbon-carbon bond-forming reaction in organic synthesis[1]. By facilitating the base-catalyzed cyclization of diesters into cyclic β-keto esters, this reaction provides a highly efficient pathway for constructing five- and six-membered carbocyclic and heterocyclic frameworks[2]. For drug development professionals and synthetic chemists, mastering the thermodynamic controls, kinetic parameters, and self-validating experimental designs of the Dieckmann condensation is essential for the scalable synthesis of complex natural products, steroids, and active pharmaceutical ingredients (APIs)[3].

This whitepaper provides an in-depth technical analysis of the Dieckmann condensation, exploring its mechanistic causality, thermodynamic constraints, pharmaceutical applications, and optimized experimental protocols.

Mechanistic Foundations: The "Why" and "How"

The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation[4]. However, because the nucleophile and electrophile are tethered within the same molecule, the reaction benefits from a significant entropic advantage, provided the resulting ring size is thermodynamically stable[5].

The Causality of the Reaction Cascade

The reaction proceeds through a reversible sequence of steps, driven to completion by a final, irreversible thermodynamic sink[6].

-

Enolate Generation: A strong base (typically an alkoxide) deprotonates the α-carbon of one ester group. The choice of base is critical; it must be strong enough to generate the enolate (pKa ~25) but must match the ester's alkoxy group to prevent unwanted transesterification side reactions[7].

-

Intramolecular Nucleophilic Attack: The generated enolate attacks the carbonyl carbon of the distal ester group, forming a tetrahedral intermediate[1].

-

Alkoxide Elimination: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to form a cyclic β-keto ester[6].

-

Thermodynamic Driving Force (Critical Step): All preceding steps are completely reversible. The equilibrium is driven forward exclusively by the immediate deprotonation of the highly acidic α-proton (pKa ~11) of the newly formed β-keto ester by the expelled alkoxide[8]. If the substrate lacks this second α-proton (e.g., in highly substituted precursors), the reaction will fail to proceed to completion[9].

-

Acidic Workup: A final quench with aqueous acid protonates the stable enolate, yielding the neutral cyclic β-keto ester[10].

Mechanistic pathway of the Dieckmann condensation highlighting the thermodynamic driving force.

Thermodynamic and Kinetic Controls in Ring Formation

The success of a Dieckmann cyclization is heavily dictated by Baldwin's rules and the inherent ring strain of the target molecule[5]. The reaction is highly selective for 5-exo-trig and 6-exo-trig cyclizations, making 1,6-diesters and 1,7-diesters the optimal substrates[4].

Attempting to form 3- or 4-membered rings fails due to extreme angle strain, while rings larger than 7 members suffer from an unfavorable entropy of activation, causing intermolecular Claisen condensation (polymerization) to outcompete the intramolecular pathway[11].

Quantitative Analysis of Ring Size Yields

To synthesize macrocycles (≥12 members), specialized techniques such as the Ti-Dieckmann condensation or extreme high-dilution conditions must be employed to artificially suppress intermolecular collisions[12].

| Substrate | Ring Size Formed | Optimal Base / Solvent | Typical Yield (%) | Mechanistic Notes |

| Diethyl adipate (1,6-diester) | 5-membered | NaOEt / Toluene | 82% | Optimal balance of low ring strain and favorable entropy[13]. |

| Diethyl pimelate (1,7-diester) | 6-membered | NaOEt / Toluene | 75% | Highly favorable 6-exo-trig pathway[5]. |

| Diethyl suberate (1,8-diester) | 7-membered | KOtBu / Toluene | < 10% | Competes heavily with intermolecular polymerization. |

| Dimethyl nonadecanedioate | 19-membered | Ti-Dieckmann | 82% | Requires specialized macrocyclization protocols[12]. |

Pharmaceutical Applications & Synthetic Utility

The Dieckmann condensation is not merely an academic exercise; it is a critical tool in medicinal chemistry.

Synthesis of Tetramic Acids: The Lacey-Dieckmann cyclization is the principal method used to prepare tetramic acids—a vital core structure found in numerous antibiotics and antiviral agents[3]. By treating an amino acid-derived acyclic precursor with sodium methoxide in methanol, researchers can construct chiral 3-acyltetramic acid derivatives efficiently and with high enantioselectivity[3].

Synthesis of Steroids and Alkaloids: The reaction is frequently employed to construct the complex carbocyclic frameworks of steroids and the heterocyclic rings of alkaloids (e.g., the synthesis of the alkaloid (-)-secodaphniphylline)[14].

Standard experimental workflow for batch Dieckmann cyclization under high-dilution conditions.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and high yields, the following protocols incorporate built-in validation checkpoints. The exclusion of moisture is paramount, as water will hydrolyze the ester starting materials, consuming the base and halting the reaction[7].

Protocol A: Standard Batch Synthesis of Ethyl 2-oxocyclopentanecarboxylate

This protocol utilizes high-dilution principles to convert diethyl adipate into a 5-membered cyclic β-keto ester[13].

Reagents:

-

Diethyl adipate: 1.0 equivalent (e.g., 22 mmol)

-

Sodium ethoxide (NaOEt): 1.1 equivalents (Must match the ethyl ester to prevent transesterification)[7].

-

Anhydrous Toluene: 50 mL

Step-by-Step Methodology:

-

Preparation (Checkpoint 1): Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Purge with inert nitrogen gas. Validation: Ensure glassware is completely cool under N2 before proceeding.

-

Base Suspension: Suspend 1.1 eq of NaOEt in 30 mL of anhydrous toluene.

-

High-Dilution Addition: Dissolve 1.0 eq of diethyl adipate in 20 mL of anhydrous toluene. Add this solution dropwise via the dropping funnel to the vigorously stirring base suspension over 1.5 to 2 hours. Causality: Slow addition maintains a low concentration of the diester, statistically favoring intramolecular cyclization over intermolecular polymerization[7].

-

Cyclization: Heat the reaction mixture to reflux (approx. 110°C) for 2 to 4 hours. Validation (Checkpoint 2): Monitor reaction progress via TLC or GC-MS until the starting diester is fully consumed.

-

Quenching: Cool the mixture to 0°C. Carefully add 10% aqueous HCl until the aqueous layer reaches pH 3-4. Causality: This step protonates the stable enolate intermediate, releasing the neutral β-keto ester[8].

-

Workup & Purification: Separate the organic toluene layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation.

Protocol B: Microwave-Assisted Green Synthesis (Solvent-Free)

For rapid, atom-economical synthesis, microwave-assisted organic synthesis (MAOS) offers a modern alternative that drastically reduces reaction times from hours to minutes[15].

Reagents:

-

Diethyl adipate: 1.0 equivalent (9.94 mmol)

-

Potassium tert-butoxide (KOtBu): 1.0 equivalent (9.94 mmol)

Step-by-Step Methodology:

-

Mixing: In a 15 mL cylindrical microwave reaction vessel, combine the diethyl adipate and KOtBu. Causality: KOtBu is a bulky, non-nucleophilic base that effectively deprotonates the α-carbon without risking nucleophilic attack on the carbonyl[13].

-

Homogenization: Stir the mixture with a glass rod until a thick paste forms. (Optional: Add 1-2 mL of 1,4-dioxane to homogenize if necessary)[15].

-

Microwave Irradiation: Cap the vessel and place it in the microwave reactor. Apply a variable power setting (up to 600 W) to heat the reaction to 150 °C over 2 minutes. Maintain at 150 °C for exactly 20 minutes[15].

-

Quenching (Checkpoint 1): Allow the vessel to cool below 50 °C. Carefully uncap and add 10 mL of 10% HCl. Validation: Effervescence and dissolution of solids indicate successful quenching of the base.

-

Isolation: Extract the aqueous mixture with dichloromethane (3 x 10 mL), dry over MgSO₄, and evaporate the solvent to yield the cyclic product.

References

- GeeksforGeeks.

- Fiveable.

- Organic Chemistry Tutor.

- Chemistry LibreTexts.

- Synthesis of Chiral Tetramic Acids: Preparation of (S)

- JoVE.

- Alfa Chemistry.

- BenchChem.

- Journal of Chemical Education - ACS Publications.

- Grokipedia.

- BenchChem.

- BenchChem.

- BenchChem.

Sources

- 1. Claisen Condensation - GeeksforGeeks [geeksforgeeks.org]

- 2. fiveable.me [fiveable.me]

- 3. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dieckmann condensation â Grokipedia [grokipedia.com]

- 6. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

The Chemical Identity and Validation of 2-(Ethoxycarbonyl)cyclopentanone: A Comprehensive Guide for Synthetic and Analytical Workflows

As a Senior Application Scientist, I frequently encounter downstream synthetic failures that trace back to a fundamental, yet entirely preventable, error: the misidentification or unverified procurement of starting materials. In the realm of organic synthesis, beta-keto esters are indispensable building blocks. Among them, 2-(Ethoxycarbonyl)cyclopentanone stands out as a critical intermediate for constructing complex heterocyclic frameworks, chiral molecules, and active pharmaceutical ingredients (APIs)[1].

However, the proliferation of trivial names, legacy nomenclature, and trade names often leads to database fragmentation. This whitepaper systematically deconstructs the synonyms, computational identifiers, and spectroscopic validation protocols for 2-(Ethoxycarbonyl)cyclopentanone, ensuring absolute data integrity from your initial digital query to benchtop execution.

The Lexicon of Beta-Keto Esters: Synonyms and Digital Identifiers

The compound is most formally recognized by its IUPAC name, ethyl 2-oxocyclopentane-1-carboxylate[2]. Despite this standardization, legacy literature and vendor catalogs frequently refer to it using a myriad of synonyms, including 2-carbethoxycyclopentanone, ethyl cyclopentanone-2-carboxylate, and 2-ethoxycarbonyl cyclopentanone[3].

This multiplicity of synonyms necessitates the use of standardized digital identifiers—such as SMILES (Simplified Molecular-Input Line-Entry System) and InChIKey—to ensure accurate cross-referencing across chemical databases like PubChem[2]. Relying solely on text-based names can lead to the accidental procurement of structural isomers (e.g., ethyl 2-oxocyclohexanecarboxylate)[3].

To establish a baseline of truth, all quantitative and structural identifiers are summarized below.

Table 1: Quantitative and Structural Identifiers for 2-(Ethoxycarbonyl)cyclopentanone

| Property / Identifier | Value | Reference |

| IUPAC Name | ethyl 2-oxocyclopentane-1-carboxylate | [2] |

| CAS Registry Number | 611-10-9 | [2],[3] |

| Molecular Formula | C8H12O3 | [2] |

| Molecular Weight | 156.18 g/mol | [2],[4] |

| SMILES String | CCOC(=O)C1CCCC1=O | [3],[4] |

| InChIKey | JHZPNBKZPAWCJD-UHFFFAOYSA-N | [3],[4] |

| Density | 1.054 g/mL at 25 °C | [4] |

| Boiling Point | 102-104 °C at 11 mmHg | [4] |

| Flash Point | 77 °C (Closed Cup) | [4] |

Database Query and Resolution Workflow

Before any physical experiment begins, the digital resolution of the compound must be flawless. The workflow below illustrates the logical relationship between a researcher's initial literature search using a trivial name and the rigorous database validation required prior to vendor procurement.

Workflow for resolving chemical synonyms to verified structural identifiers.

Spectroscopic Validation Protocol: A Self-Validating System

Procuring a chemical with the correct CAS number (611-10-9) is only half the battle. As an Application Scientist, I mandate that every procured batch be empirically verified against its digital identifiers. The keto-enol tautomerism inherent to beta-keto esters adds a layer of complexity to its spectroscopic profile.

The following protocol establishes a self-validating loop : the predicted spectra (derived from the SMILES string) are continuously validated against empirical benchtop data, ensuring the absence of unreacted precursors like diethyl carbonate or cyclopentanone.

Step-by-Step Methodology: Multi-Modal Spectroscopic Validation

Step 1: Sample Preparation for GC-MS

-

Action: Dilute 10 µL of the neat liquid in 1 mL of GC-grade dichloromethane (DCM).

-

Causality: DCM is chosen over methanol to prevent transesterification of the ethyl ester group in the heated injection port. Using a protic alcohol could artificially generate the methyl ester analog, invalidating the mass spectrum and leading to a false-negative identification.

Step 2: Gas Chromatography-Mass Spectrometry (GC-MS) Acquisition

-

Action: Inject 1 µL onto a non-polar 5% phenyl-methylpolysiloxane column (e.g., HP-5MS) using a split ratio of 50:1. Program the oven from 50 °C to 250 °C at 10 °C/min.

-

Causality: The non-polar stationary phase minimizes peak tailing of the highly polarizable beta-keto ester. The expected molecular ion peak ( M+ ) must be observed at m/z 156.18, confirming the molecular formula C8H12O3 [2].

Step 3: Nuclear Magnetic Resonance (NMR) Sample Preparation

-

Action: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v TMS as an internal standard.

-

Causality: CDCl3 provides an aprotic environment. If a protic solvent like CD3OD were used, rapid deuterium exchange at the acidic alpha-carbon (C2) would obliterate the critical methine proton signal, dismantling our ability to quantify the keto-enol tautomeric ratio.

Step 4: 1H and 13C NMR Acquisition and Tautomeric Quantification

-

Action: Acquire 1H NMR at 300 MHz or higher[2]. Integrate the quartet at ~4.2 ppm (ester −CH2− ) and the triplet at ~1.3 ppm (ester −CH3 ) to confirm the ethoxycarbonyl moiety.

-

Causality: Because 2-(Ethoxycarbonyl)cyclopentanone exists as an equilibrium mixture of keto and enol forms, the 1H NMR will show two distinct sets of signals. The self-validating step requires integrating the enol hydroxyl proton (typically >10 ppm due to strong intramolecular hydrogen bonding) against the keto alpha-proton. This establishes the exact tautomeric ratio, confirming the structural dynamics predicted by the SMILES string.

Multi-modal spectroscopic protocol for structural verification.

Synthetic Utility and Mechanistic Causality

Why do we care so deeply about the precise identification and purity of this specific beta-keto ester?

In synthetic chemistry, 2-(Ethoxycarbonyl)cyclopentanone is heavily utilized in phase-transfer alkylation reactions and cobalt (II) Schiff's base complex-catalyzed oxidations[4]. It is a critical precursor in the stereoselective synthesis of complex molecules, such as (±)-cis,cis-spiro[4.4]nonane-1,6-diol and tanikolide[4]. Furthermore, its ability to undergo diverse reactions like esterification and condensation allows chemists to construct rings containing oxygen, nitrogen, or sulfur, which are prevalent in bioactive compounds[1].

If the identifiers are mismatched and an analog (such as the cyclohexanone derivative) is procured, the resulting ring strain and steric hindrance during downstream cyclization will fundamentally alter the reaction kinetics, leading to total synthetic failure. Rigorous adherence to the identifier resolution and spectroscopic validation protocols outlined above guarantees the integrity of your synthetic pipeline.

References

-

Title: Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Dicarbonyl Compounds | Fisher Scientific Source: Fisher Scientific URL: [Link]

Sources

Spectroscopic Profiling and Structural Dynamics of Ethyl 2-oxocyclopentanecarboxylate: A Technical Whitepaper

Executive Summary Ethyl 2-oxocyclopentanecarboxylate (CAS: 611-10-9) is a highly versatile β-keto ester utilized extensively as a building block in organic synthesis and pharmaceutical development. For researchers and drug development professionals, the accurate structural characterization of this compound is paramount. This whitepaper provides a definitive guide to the spectroscopic properties (NMR, IR, MS) of ethyl 2-oxocyclopentanecarboxylate, dissecting the thermodynamic principles governing its keto-enol tautomerism and establishing self-validating analytical protocols for its precise quantification.

Structural Dynamics: The Keto-Enol Tautomerism Paradigm

The analytical complexity of β-keto esters arises from their ability to exist in a dynamic equilibrium between a keto and an enol tautomer. The position of this equilibrium is highly dependent on the molecular structure and the solvent environment.

Unlike its six-membered ring analog (ethyl 2-oxocyclohexanecarboxylate), which exists predominantly in the enol form (~76% in non-polar solvents), ethyl 2-oxocyclopentanecarboxylate exists overwhelmingly as the keto tautomer (~95% in CDCl₃) 1.

Causality of the Equilibrium: The thermodynamic preference for the keto form in five-membered rings is dictated by ring strain dynamics. In a cyclopentane system, the introduction of an endocyclic double bond (as required by the enol form) significantly increases eclipsing interactions between the remaining sp³-hybridized carbons, destabilizing the ring. Conversely, an exocyclic double bond (the C=O of the keto form) relieves this torsional strain. While the enol form benefits from minor stabilization via intramolecular hydrogen bonding, the macroscopic thermodynamic driver is the minimization of ring strain, heavily favoring the keto state.

Figure 1: Thermodynamic drivers of keto-enol tautomerism in Ethyl 2-oxocyclopentanecarboxylate.

Comprehensive Spectroscopic Data

To establish a self-validating identification system, researchers must cross-reference multiple spectroscopic modalities. The following tables summarize the definitive spectral assignments for ethyl 2-oxocyclopentanecarboxylate, derived from standardized chemical databases 23.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto Form) |

|---|---|---|---|

| 4.20 | Quartet (q, J=7.1 Hz) | 2H | Ester -O-CH₂ -CH₃ |

| 3.15 | Triplet (t, J=8.5 Hz) | 1H | Ring α-CH (between C=O groups) |

| 2.40 - 1.80 | Multiplet (m) | 6H | Ring -CH₂ - protons |

| 1.28 | Triplet (t, J=7.1 Hz) | 3H | Ester -O-CH₂-CH₃ |

(Note: A minor singlet at ~10.3 ppm corresponds to the enolic -OH proton, representing <5% of the mixture.)

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment (Keto Form) |

|---|---|

| 212.5 | Ketone Carbonyl (C =O) |

| 169.5 | Ester Carbonyl (O-C =O) |

| 61.5 | Ester Methylene (-O-C H₂-) |

| 54.5 | Ring α-C H |

| 38.0, 27.5, 20.8 | Ring Methylenes (-C H₂-) |

| 14.2 | Ester Methyl (-C H₃) |

Table 3: FT-IR and Mass Spectrometry (EI) Data

| Modality | Key Signals / Fragments | Structural Significance |

|---|---|---|

| FT-IR (ATR) | 1748 cm⁻¹ (Strong) | Ketone C=O stretching |

| FT-IR (ATR) | 1717 cm⁻¹ (Strong) | Ester C=O stretching |

| GC-MS (70 eV) | m/z 156 | Molecular Ion [M]⁺ |

| GC-MS (70 eV) | m/z 111 | Loss of ethoxy radical [M - OCH₂CH₃]⁺ |

| GC-MS (70 eV) | m/z 83 | Loss of ester group [M - COOCH₂CH₃]⁺ |

Experimental Methodologies & Self-Validating Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent analytical artifacts.

Protocol 1: Quantitative NMR Acquisition for Tautomeric Ratio

Objective: To accurately measure the keto-enol ratio without inducing solvent-catalyzed tautomerization.

-

Sample Purification: Pass the neat liquid analyte through a short plug of activated basic alumina.

-

Causality: Trace acidic impurities (often present in aged ester samples) act as catalysts for keto-enol exchange, causing line broadening and skewing the thermodynamic ratio.

-

-

Solvent Preparation: Utilize anhydrous CDCl₃ stored over activated 4Å molecular sieves.

-

Causality: Moisture facilitates rapid proton exchange at the α-carbon, destabilizing the measurement.

-

-

Sample Formulation: Dissolve 20 mg of the purified analyte in 0.6 mL of anhydrous CDCl₃ in a clean, oven-dried 5 mm NMR tube.

-

Acquisition Parameters: Acquire the ¹H NMR spectrum at 400 MHz. Crucially, set the relaxation delay (D1) to ≥ 5 seconds.

-

Causality: A long D1 ensures complete longitudinal relaxation (T1) of all protons, preventing integration errors caused by differential relaxation rates between the keto α-proton and the enol -OH proton.

-

-

Validation Check: Integrate the keto α-proton signal (~3.15 ppm) against the enol -OH signal (~10.3 ppm). The sum of these molar equivalents must validate the total active compound concentration, proving the system is closed and free of degradation.

Protocol 2: GC-MS (Electron Ionization) Structural Validation

Objective: To confirm the molecular weight and structural connectivity via predictable fragmentation pathways 4.

-

Sample Dilution: Dilute the analyte to 1 mg/mL in GC-grade dichloromethane (DCM).

-

Injection: Inject 1 µL into the GC-MS system operating in a 50:1 split mode.

-

Causality: Split injection prevents detector saturation and minimizes secondary ion-molecule reactions in the source, ensuring a clean unimolecular fragmentation pattern.

-

-

Separation: Utilize a standard non-polar capillary column (e.g., HP-5MS). Program the oven from 50°C (hold 2 min) to 250°C at 10°C/min.

-

Ionization & Analysis: Operate the MS source in Electron Ionization (EI) mode at 70 eV. Extract the mass spectrum at the chromatographic apex.

-

Validation Check: Confirm the presence of the molecular ion (m/z 156). The self-validating check requires the presence of the m/z 111 fragment, proving the loss of the ethoxy radical, which is an absolute diagnostic marker for ethyl esters.

Figure 2: Self-validating analytical workflow for comprehensive spectroscopic characterization.

Conclusion

The rigorous spectroscopic profiling of ethyl 2-oxocyclopentanecarboxylate requires a deep understanding of its inherent structural dynamics. By recognizing the thermodynamic preference for the keto tautomer—driven by cyclopentane ring strain dynamics—and employing strictly controlled, self-validating analytical protocols, researchers can ensure absolute structural certainty. This foundational accuracy is critical when utilizing this compound as a precursor in complex pharmaceutical syntheses.

References

-

Enantioselective Organocatalyzed Transformations of β-Ketoesters | Chemical Reviews (American Chemical Society) | 1

-

Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 | PubChem (National Institutes of Health) | 2

-

Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 | BenchChem | 3

-

Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester | NIST Chemistry WebBook |4

Sources

The Dieckmann Reaction: A Technical Guide to its Discovery, Mechanism, and Application in Modern Synthesis

For over a century, the Dieckmann reaction, or Dieckmann condensation, has stood as a cornerstone in the synthetic organic chemist's toolkit for the construction of cyclic molecules. This intramolecular cyclization of diesters to form β-keto esters has proven to be a robust and reliable method for forging five- and six-membered rings, frameworks that are ubiquitous in natural products and pharmaceutical agents. This guide provides an in-depth exploration of the Dieckmann reaction, from its historical origins to its modern-day applications in complex molecule synthesis, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

A Historical Perspective: The Dawn of Intramolecular Carbon-Carbon Bond Formation

The late 19th century was a period of explosive growth in the field of organic chemistry. Chemists were beginning to unravel the complexities of carbon's bonding capabilities, leading to the development of new reactions for constructing molecular frameworks. It was in this fertile scientific environment that the German chemist Walter Dieckmann (1869–1925) made his seminal contribution.

In 1894, while working in the esteemed laboratory of Adolf von Baeyer at the University of Munich, Dieckmann published his findings on the base-catalyzed intramolecular cyclization of diesters.[1][2][3] His work was a logical extension of the intermolecular Claisen condensation, which had been discovered a few years prior and involved the reaction between two separate ester molecules.[4] Dieckmann astutely reasoned that if two ester functionalities could react with each other in separate molecules, they could also do so within the same molecule, provided they were linked by a suitable carbon chain. His initial experiments with diethyl adipate, a 1,6-diester, successfully yielded a five-membered cyclic β-keto ester, demonstrating the feasibility of this intramolecular approach.[2] This discovery, now known as the Dieckmann reaction, provided a powerful new strategy for the synthesis of cyclic compounds and solidified its place as a fundamental name reaction in organic chemistry.

The Reaction Mechanism: A Step-by-Step Analysis

The Dieckmann reaction proceeds via a base-catalyzed intramolecular nucleophilic acyl substitution. The mechanism is analogous to that of the Claisen condensation, with the key difference being that the reacting ester enolate and the electrophilic ester carbonyl are part of the same molecule.[4][5][6]

The mechanism can be broken down into the following key steps:

-

Enolate Formation: A strong base, typically a sodium or potassium alkoxide, deprotonates the α-carbon of one of the ester groups to form a resonance-stabilized enolate ion.[1][5] The choice of base is crucial; to avoid transesterification side reactions, the alkoxide used should match the alcohol portion of the ester.[2]

-

Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.[2][5] This step results in the formation of a cyclic tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide ion as the leaving group. This results in the formation of the cyclic β-keto ester.

-

Deprotonation of the β-Keto Ester: The newly formed β-keto ester has a highly acidic proton on the α-carbon situated between the two carbonyl groups. The alkoxide base, which is regenerated in the previous step, rapidly and irreversibly deprotonates this acidic proton.[4][5] This acid-base reaction is the thermodynamic driving force for the entire reaction sequence, as it shifts the equilibrium towards the formation of the product.[5]

-

Protonation (Workup): A final acidic workup step is required to protonate the enolate of the β-keto ester and yield the final neutral product.[1]

Caption: A simplified workflow of the Dieckmann reaction mechanism.

Scope and Limitations: A Guide to Substrate Suitability

The Dieckmann reaction is most effective for the synthesis of sterically unstrained five- and six-membered rings.[4][7][8] The suitability of a given diester for this reaction is primarily determined by the length of the carbon chain separating the two ester functionalities.

| Substrate (Diester) | Ring Size of Product | Typical Yield | Notes |

| 1,6-Diester (e.g., Diethyl adipate) | 5-membered | High | Thermodynamically and kinetically favorable. |

| 1,7-Diester (e.g., Diethyl pimelate) | 6-membered | High | Also a highly favorable cyclization. |

| 1,8-Diester | 7-membered | Moderate | Yields begin to decrease due to ring strain. |

| 1,9-Diester and larger | 8-membered and larger | Low to very low | Prone to competing intermolecular condensation and polymerization. High-dilution techniques may be required.[2] |

| 1,4- and 1,5-Diesters | 3- and 4-membered | Not formed | The resulting rings would be too strained. |

Key Considerations and Limitations:

-

α-Hydrogens: The starting diester must possess at least one acidic α-hydrogen for the initial enolate formation to occur.

-

Steric Hindrance: Highly substituted diesters may react more slowly or require more forcing conditions.

-

Side Reactions: The primary side reaction, especially with diesters that would form larger rings, is intermolecular Claisen condensation, which leads to polymer formation.

-

Regioselectivity: In cases where the two α-carbons of the diester are not equivalent, a mixture of products can be formed. The use of sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures can sometimes provide a degree of regioselectivity.

Applications in Drug Development and Natural Product Synthesis

The cyclic β-keto esters produced by the Dieckmann reaction are versatile synthetic intermediates that can be further elaborated into a wide array of more complex molecules. This has made the Dieckmann reaction a valuable tool in the synthesis of numerous natural products and pharmaceutical agents.

-

Natural Product Synthesis: The reaction has been employed in the total synthesis of various natural products, including terpenoids, alkaloids, and steroids.[8][9][10] For instance, the construction of the five-membered ring in the core of certain prostaglandins can be achieved using a Dieckmann-type cyclization.

-

Medicinal Chemistry: The ability to efficiently construct carbocyclic and heterocyclic scaffolds makes the Dieckmann reaction highly relevant to medicinal chemistry. These core structures are found in a vast number of bioactive molecules. For example, the synthesis of cyclic indole and pyrrole derivatives, which are privileged structures in drug discovery, can be accomplished using this methodology.[1][10]

-

Modern Variations: Recent advancements have expanded the scope of the Dieckmann reaction. Asymmetric variants, using chiral bases or catalysts, have been developed to control the stereochemistry of the newly formed chiral center.[7] Additionally, tandem reactions that combine the Dieckmann condensation with other transformations in a single pot have been reported, leading to increased synthetic efficiency.

While specific, proprietary synthetic routes for many modern pharmaceuticals are not always publicly disclosed, the fundamental importance of the Dieckmann reaction in building key cyclic intermediates is widely recognized in the field. For example, the synthesis of precursors to drugs containing cyclopentanone or cyclohexanone moieties often relies on this classic transformation.

Experimental Protocol: A Practical Guide

The following is a generalized, step-by-step protocol for a typical Dieckmann reaction. Researchers should optimize the specific conditions for their particular substrate.

Materials and Reagents:

-

Diester substrate

-

Anhydrous solvent (e.g., toluene, tetrahydrofuran (THF), or the corresponding alcohol for the alkoxide base)

-

Strong base (e.g., sodium ethoxide, potassium tert-butoxide, or sodium hydride)

-

Inert gas (e.g., nitrogen or argon)

-

Acid for workup (e.g., dilute hydrochloric acid or acetic acid)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Experimental Workflow:

Caption: A typical experimental workflow for the Dieckmann reaction.

Step-by-Step Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere of nitrogen or argon. Add the anhydrous solvent and the base to the flask. If using sodium hydride, it is typically used as a dispersion in mineral oil, which should be washed with anhydrous hexane prior to use.

-

Substrate Addition: Dissolve the diester substrate in a minimal amount of anhydrous solvent and add it to the dropping funnel. Add the diester solution dropwise to the stirred suspension or solution of the base at a controlled temperature. The reaction is often initiated at 0 °C or room temperature and may be heated to reflux to drive it to completion.

-

Reaction Monitoring: Stir the reaction mixture for the required amount of time (typically several hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

-

Quenching and Workup: Once the reaction is complete, cool the mixture in an ice bath. Cautiously and slowly add the acidic solution to quench the reaction and neutralize any remaining base. This step should be performed with care, especially if sodium hydride was used, as it will generate hydrogen gas.

-

Extraction: Transfer the mixture to a separatory funnel. If two layers are not present, add water and an immiscible organic solvent for extraction. Separate the layers and extract the aqueous layer several times with the organic solvent.

-

Purification: Combine the organic layers and wash them with brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by vacuum distillation or column chromatography.

Safety Precautions:

-

The bases used in the Dieckmann reaction (e.g., sodium ethoxide, sodium hydride) are often corrosive, flammable, and/or water-reactive. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

The reaction should be performed under an inert atmosphere to prevent the reaction of the strong base with atmospheric moisture and oxygen.

-

The quenching step can be exothermic and may produce flammable gases. It should be performed slowly and with adequate cooling.

Conclusion

The Dieckmann reaction, born from the intellectual curiosity of the late 19th century, remains a vital and widely used transformation in modern organic synthesis. Its ability to efficiently construct five- and six-membered rings from readily available starting materials has cemented its importance in both academic research and industrial applications, particularly in the fields of natural product synthesis and drug development. A thorough understanding of its mechanism, scope, and practical considerations, as outlined in this guide, is essential for any scientist seeking to leverage this powerful tool for the creation of complex and valuable molecules.

References

-

Armaly, A. M., Bar, S., & Schindler, C. S. (2017). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones. Organic Letters, 19(15), 3958–3961. [Link]

-

Chemistry Learner. (n.d.). Dieckmann Condensation: Definition, Examples, and Mechanism. Retrieved March 15, 2026, from [Link]

-

Grokipedia. (n.d.). Dieckmann condensation. Retrieved March 15, 2026, from [Link]

-

Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

-

NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. Retrieved March 15, 2026, from [Link]

-

Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved March 15, 2026, from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved March 15, 2026, from [Link]

-

Chemistry Notes. (2022, January 31). Dieckmann Condensation Mechanism, Examples and Application. [Link]

-

International Journal of Research and Applied Science & Engineering Technology. (2022, September 2). Diesters Compound Intramolecular Condensation and Its Applications. [Link]

-

Organic Syntheses. (n.d.). 1,2-BIS(TRIMETHYLSILYLOXY)CYCLOBUTENE. Retrieved March 15, 2026, from [Link]

-

SynArchive. (n.d.). Dieckmann Condensation. Retrieved March 15, 2026, from [Link]

Sources

- 1. Dieckmann Condensation: Definition, Examples, and Mechanism [chemistrylearner.com]

- 2. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]

- 3. synarchive.com [synarchive.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 6. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Dieckmann condensation â Grokipedia [grokipedia.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chemistnotes.com [chemistnotes.com]

- 10. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]

Reactivity of the carbonyl group in 2-Carbethoxycyclopentanone

An In-Depth Technical Guide to the Reactivity of the Carbonyl Group in 2-Carbethoxycyclopentanone

Abstract

2-Carbethoxycyclopentanone, a prominent β-keto ester, stands as a cornerstone in modern synthetic organic chemistry. Its unique structural arrangement, featuring a ketone carbonyl and an ester group on adjacent carbons within a five-membered ring, imparts a rich and versatile reactivity profile. This guide provides an in-depth exploration of the chemical behavior of 2-carbethoxycyclopentanone, with a particular focus on the interplay between its carbonyl group and the exceptionally acidic α-hydrogen. We will dissect the fundamental principles governing its reactivity, from enolate formation to its subsequent application in pivotal carbon-carbon bond-forming reactions. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices, thereby empowering the design of novel synthetic strategies.

Introduction: The Structural and Electronic Landscape

2-Carbethoxycyclopentanone (also known as ethyl 2-oxocyclopentanecarboxylate) is more than a simple cyclic ketone.[1] It is a bifunctional molecule where the reactivity of the ketone carbonyl is intricately linked to the presence of the adjacent carbethoxy group. The primary determinant of its chemical personality is the hydrogen atom at the C2 position, situated between two electron-withdrawing carbonyl groups.

Key Factors Influencing Reactivity:

-

α-Hydrogen Acidity: The protons on the carbon between the two carbonyl groups are significantly more acidic (pKa ≈ 11 in DMSO) than those of a simple ketone (pKa ≈ 26). This is due to the formation of a highly stabilized conjugate base—an enolate—where the negative charge is delocalized over both the ketone and ester oxygen atoms.[2]

-

Electrophilic Carbonyl Carbon: The ketone's carbonyl carbon remains a potent electrophilic site, susceptible to nucleophilic attack, although its reactivity is modulated by the electronic environment.[3][4]

-

Steric Environment: The five-membered ring imposes a relatively rigid conformation, influencing the stereochemical outcome of reactions.

The primary route for synthesizing this valuable intermediate is the Dieckmann condensation, an intramolecular Claisen condensation of a 1,6-diester, typically diethyl adipate.[5][6][7][8][9] This reaction proceeds via base-catalyzed formation of an enolate, which then attacks the second ester group intramolecularly to form the five-membered ring.[5][7]

Caption: The Dieckmann condensation pathway.

The Heart of Reactivity: Enolate Generation and Manipulation

The facile deprotonation of the α-hydrogen is the gateway to the majority of 2-carbethoxycyclopentanone's synthetic utility. The choice of base and solvent is a critical experimental decision that dictates the nature and concentration of the reactive enolate species.

-

Base Selection: While relatively weak alkoxide bases like sodium ethoxide (NaOEt) can generate a significant equilibrium concentration of the enolate, stronger, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) ensure essentially irreversible and complete deprotonation.[10][11]

-

Solvent Effects: Dipolar aprotic solvents, including dimethyl sulfoxide (DMSO) and acetone, are advantageous as they solvate the cation (e.g., Na⁺ or Li⁺) without strongly interacting with the enolate anion.[12][13] This promotes the existence of a "free" enolate ion, which is a more potent nucleophile compared to the ion-paired aggregates that tend to form in nonpolar solvents like benzene or toluene.[12][13]

Caption: Central role of the enolate intermediate.

Synthetic Transformations via the Enolate Intermediate

α-Alkylation

Alkylation of the enolate with alkyl halides is a robust method for installing carbon substituents at the C2 position. This S_N2 reaction is foundational for building molecular complexity.

Causality in Protocol Design: The success of this reaction hinges on maximizing the concentration of the nucleophilic enolate while using a suitable electrophile. The choice of a strong base and a polar aprotic solvent is paramount to prevent side reactions and favor C-alkylation over O-alkylation.

Experimental Protocol: Synthesis of 2-Methyl-2-carbethoxycyclopentanone

-

Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add sodium ethoxide (1.0 eq) and anhydrous ethanol.

-

Enolate Formation: Add 2-carbethoxycyclopentanone (1.0 eq) dropwise at room temperature and stir for 1 hour to ensure complete enolate formation.

-

Alkylation: Add methyl iodide (1.1 eq) dropwise, maintaining the temperature below 30°C. The reaction is often exothermic.

-

Workup: After the reaction is complete (monitored by TLC or GC), neutralize with a weak acid (e.g., acetic acid), and perform an aqueous workup with extraction into an organic solvent (e.g., diethyl ether).

-

Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting crude product by vacuum distillation.

| Alkylating Agent | Base/Solvent | Typical Yield | Reference |

| Methyl Bromide | NaOMe / Benzene | ~70% | [13] |

| Ethyl Iodide | NaOEt / Ethanol | 75-85% | [12] |

| Benzyl Bromide | K₂CO₃ / Acetone | >80% | [12] |

Condensation Reactions

The nucleophilic enolate readily participates in condensation reactions with other carbonyl-containing compounds.

This reaction involves the condensation of the active methylene group of the β-keto ester with an aldehyde or ketone, catalyzed by a weak base like piperidine or pyridine.[14][15] The reaction proceeds through nucleophilic addition followed by dehydration to yield a stable α,β-unsaturated product.[15][16]

Caption: Knoevenagel condensation workflow.

The enolate of 2-carbethoxycyclopentanone serves as an excellent "Michael donor." It adds to "Michael acceptors" (α,β-unsaturated carbonyls, nitriles, or nitro compounds) in a 1,4-conjugate fashion to form a 1,5-dicarbonyl compound.[17][18][19][20] This reaction is a powerful tool for constructing complex carbon skeletons.[19]

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone (MVK)

-

Catalyst Preparation: Prepare a catalytic amount of sodium ethoxide in anhydrous ethanol in a flask under an inert atmosphere.

-

Donor Addition: Add 2-carbethoxycyclopentanone (1.0 eq) and stir for 15-20 minutes.

-

Acceptor Addition: Cool the mixture to 0°C and add methyl vinyl ketone (1.0 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Quenching and Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solution and purify the adduct by column chromatography.

The Gateway to Substituted Cyclopentanones: Hydrolysis and Decarboxylation

Perhaps the most significant transformation in the context of drug development is the conversion of the substituted 2-carbethoxycyclopentanone derivatives into the corresponding 2-substituted cyclopentanones. This two-step sequence involves ester hydrolysis followed by thermal decarboxylation.[12][13][21]

-

Hydrolysis: The ester is saponified under basic or acidic conditions to yield a β-keto carboxylic acid.[21]

-

Decarboxylation: Upon gentle heating, the β-keto acid readily loses carbon dioxide through a cyclic six-membered transition state to afford the final ketone product.[22]

This sequence provides a highly effective method for synthesizing a wide array of 2-alkyl or 2-aryl cyclopentanones, which are prevalent structural motifs in many biologically active molecules. The overall yield for the three-step process (cyclization, alkylation, hydrolysis/decarboxylation) is often in the range of 40-45%.[13]

Caption: Synthetic route to 2-Alkylcyclopentanones.

Conclusion and Future Outlook

The reactivity of 2-carbethoxycyclopentanone is a classic yet enduring topic in organic synthesis. Its utility is derived from the synergistic relationship between the ketone and ester functionalities, which activates the α-position for facile enolate formation. This enolate is a versatile nucleophile, enabling a suite of powerful C-C bond-forming reactions including alkylations, acylations, and conjugate additions. Furthermore, the ability to readily remove the carbethoxy group via hydrolysis and decarboxylation makes this compound an invaluable precursor for the synthesis of diverse 2-substituted cyclopentanones. For professionals in drug discovery and development, a thorough understanding of this reactivity profile is not merely academic; it is essential for the rational design of synthetic routes to novel therapeutics and complex natural products.

References

-

Dieckmann condensation - Wikipedia. [Link]

- US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google P

-

Reaction and Mechanism of Dieckmann reaction | Physics Wallah. [Link]

-

Dieckmann Condensation - Online Organic Chemistry Tutor. [Link]

-

Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. [Link]

-

Dieckmann Condensation - Organic Chemistry Tutor. [Link]

- EP0755912A2 - Process for the preparation of 2-substituted cyclopentanones - Google P

-

Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC. [Link]

- US7279605B2 - Synthesis of cyclopentenones - Google P

-

Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols - ResearchGate. [Link]

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. [Link]

-

Decarboxylation - Organic Chemistry Portal. [Link]

-

Synthesis of Cyclopentanone and Cyclohexanone Derivatives. [Link]

-

9.4: β-Ketoacids Decarboxylate - Chemistry LibreTexts. [Link]

-

Knoevenagel Condensation. [Link]

- US20060094843A1 - Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof - Google P

-

Cyclopentenone synthesis - Organic Chemistry Portal. [Link]

-

Knoevenagel condensation - Wikipedia. [Link]

-

Michael addition reaction - Wikipedia. [Link]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

-

recent developments in knoevenagel condensation reaction: a review. [Link]

- CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google P

-

Organic Chemistry II (Chem 2042). [Link]

-

(PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives - ResearchGate. [Link]

-

2-carbethoxycyclooctanone - Organic Syntheses Procedure. [Link]

-

Cyclopentanone synthesis - Organic Chemistry Portal. [Link]

-

The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. [Link]

-

17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition - Chemistry LibreTexts. [Link]

-

Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. [Link]

-

Palladium-Catalyzed Enantioselective Decarboxyl - stoltz2.caltech.edu. [Link]

-

THE CHEMISTRY OF THE CARBONYL GROUP. [Link]

-

Carbonyl Reactivity Trend - YouTube. [Link]

-

Michael Addition Reaction Mechanism - Chemistry Steps. [Link]

-

Cyclopentanone, 2-tert-pentyl - Organic Syntheses Procedure. [Link]

-

Michael Addition - Organic Chemistry Tutor. [Link]

-

Chem 360 Jasperse Ch. 22 Notes. Enolate Chemistry. [Link]

Sources

- 1. CAS 611-10-9: Ethyl 2-oxocyclopentanecarboxylate [cymitquimica.com]

- 2. users.ox.ac.uk [users.ox.ac.uk]

- 3. eopcw.com [eopcw.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]

- 13. EP0755912A2 - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]

- 14. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]

- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 21. aklectures.com [aklectures.com]

- 22. chem.libretexts.org [chem.libretexts.org]

Technical Whitepaper: Physico-Chemical Profiling and Synthetic Utility of Diethyl 1,2-cyclopentanedicarboxylate

Executive Summary

Diethyl 1,2-cyclopentanedicarboxylate (CAS: 90474-13-8) is a highly specialized alicyclic intermediate utilized predominantly in the synthesis of complex neuro-therapeutics and active pharmaceutical ingredients (APIs)[1]. With a precisely defined molecular weight of 214.26 g/mol , this diester serves as a foundational building block for constructing bicyclic systems, notably the hexahydrocyclopenta[c]pyrrole scaffold[2],[1]. This whitepaper provides an in-depth analysis of its physico-chemical properties, stoichiometric significance, and a validated experimental workflow for its conversion into advanced pharmaceutical intermediates.

Physico-Chemical Profiling and Molecular Weight Analysis

In multi-step organic synthesis, precise molecular weight and mass-to-charge ratios are paramount for calculating atom economy, reaction stoichiometry, and mass spectrometry (MS) validation. Diethyl 1,2-cyclopentanedicarboxylate possesses a molecular weight of 214.26 g/mol and an exact mass of 214.120509 Da[1].

The molecular weight dictates the precise mass loadings required during bulk industrial synthesis. For instance, scaling up to a 1.0 kg batch of this diester equates to approximately 4.67 moles of the starting material[2], a critical metric for determining the equivalents of nucleophiles (such as ammonia) needed in subsequent amidation reactions.

Quantitative Data Summary

Table 1: Key Physico-Chemical Parameters of Diethyl 1,2-cyclopentanedicarboxylate

| Parameter | Value | Reference |

| Chemical Name | Diethyl 1,2-cyclopentanedicarboxylate | [1] |

| CAS Registry Number | 90474-13-8 | [3] |

| Molecular Formula | C11H18O4 | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| Exact Mass | 214.120509 Da | [1] |

| Boiling Point | 245 °C (at 101,325 Pa) | [4] |

| Density | 1.087 ± 0.06 g/cm³ (Predicted) | [4] |

| LogP | 1.7 | [1] |

Mechanistic Role in API Synthesis

The 1,2-dicarboxylate substitution on the cyclopentane ring makes this molecule an ideal precursor for forming fused bicyclic imides. The spatial proximity of the two ester groups allows for efficient intramolecular cyclization. When subjected to ammonolysis, the ethoxy leaving groups are displaced, leading to an intermediate diamide or amic acid. Subsequent thermal dehydration (pyrolysis) forces a ring closure, yielding a fused pyrrolidine-2,5-dione (imide) derivative[2].

This specific bicyclic architecture is a privileged scaffold in central nervous system (CNS) drug discovery. It is the core structural element in compounds targeting cognitive deficits associated with cerebral aging and neurodegenerative diseases[2].

Validated Experimental Protocol: Synthesis of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione

The following protocol details the industrial-scale conversion of diethyl 1,2-cyclopentanedicarboxylate into its corresponding bicyclic imide, a direct precursor to the CNS API 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide[2].

Phase 1: High-Pressure Ammonolysis

-

Reagent Loading: Into a high-pressure autoclave, load 1.0 kg (4.67 mol, based on MW 214.26 g/mol ) of diethyl 1,2-cyclopentanedicarboxylate and 1.02 kg of 27% aqueous ammonia[2].

-

Reaction Conditions: Seal and heat the autoclave to 130 °C for a minimum of 4 hours[2].

-

Causality & Logic: The diester is sterically hindered. Standard ambient amidation is kinetically unfavorable. The high-pressure and elevated temperature environment forces the nucleophilic acyl substitution, overcoming the activation energy barrier to displace the ethoxy groups.

-

-

Depressurization: Cool the reaction mixture strictly to 60 °C before carefully depressurizing the vessel[2].

-

Self-Validating Checkpoint: Cooling to exactly 60 °C prevents flash boiling of the aqueous ammonia mixture upon depressurization, ensuring no loss of mass or intermediate product.

-

Phase 2: Solvent Evaporation and Pyrolysis

-

Evaporation: Remove the solvent (water and byproduct ethanol) under reduced pressure[2].

-

Causality & Logic: Eliminating protic solvents prevents reverse hydrolysis and prepares the dry residue for high-temperature thermal cyclization.

-

-

Pyrolysis: Subject the solvent-free residue to 280 °C for 1 hour[2].

-

Causality & Logic: The intense thermal energy drives the intramolecular elimination of ammonia/water from the intermediate, thermodynamically favoring the closure of the 5-membered imide ring.

-

Phase 3: Isolation and Purification

-

Vacuum Distillation: Purify the resulting crude imide by vacuum distillation at 4–12 mbar, maintaining a temperature of 200 °C[2].

-

Causality & Logic: High-vacuum distillation allows the pure imide to vaporize below its degradation temperature, separating it from high-molecular-weight polymeric byproducts.

-

Self-Validating Checkpoint: Maintaining the precise 4–12 mbar vacuum ensures the product distills exactly at 200 °C; any deviation in vapor temperature indicates a loss of system integrity or incomplete prior pyrolysis.

-

Synthetic Workflow Visualization

Synthetic workflow of diethyl 1,2-cyclopentanedicarboxylate to CNS API.

Conclusion